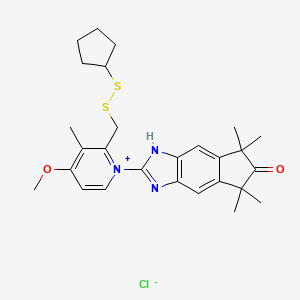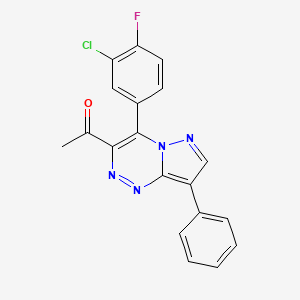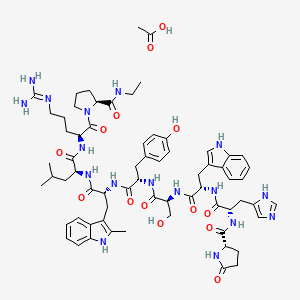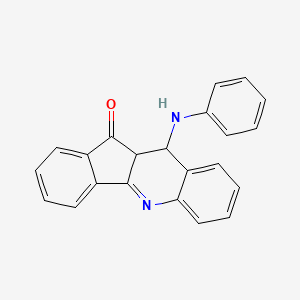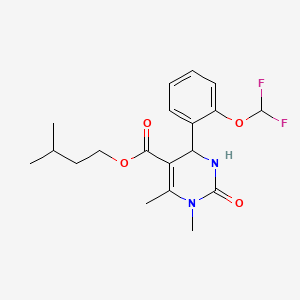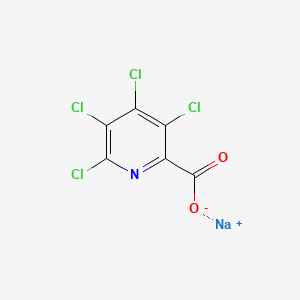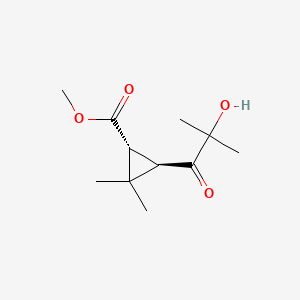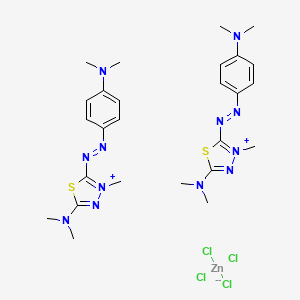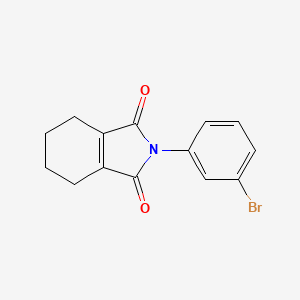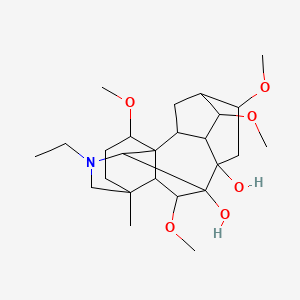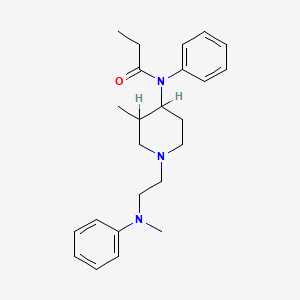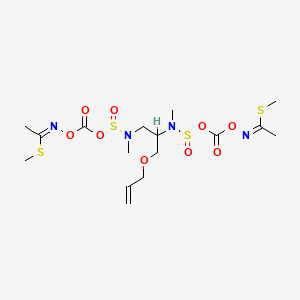
Ethanimidothioic acid, N,N'-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as thioic acid, oxysulfinyl, and methylimino
Méthodes De Préparation
The synthesis of Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the thioic acid group: This step involves the reaction of ethanimidothioic acid with appropriate reagents to introduce the thioic acid functionality.
Introduction of the oxysulfinyl group: This step involves the reaction of the intermediate compound with oxysulfinyl reagents under controlled conditions to introduce the oxysulfinyl groups.
Formation of the methylimino group: This step involves the reaction of the intermediate compound with methylimino reagents to introduce the methylimino groups.
Final esterification: The final step involves the esterification of the intermediate compound with dimethyl ester to form the final product.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Des Réactions Chimiques
Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized products.
Reduction: The compound can undergo reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride, to form reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, typically using nucleophilic or electrophilic reagents.
Hydrolysis: The compound can undergo hydrolysis reactions, typically in the presence of water and an acid or base catalyst, to form hydrolyzed products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures and pressures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester has various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being investigated for its potential use in the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and altering cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethanimidothioic acid, N,N’-((1-((2-propenyloxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester can be compared with other similar compounds, such as:
Ethanimidothioic acid derivatives: These compounds share the thioic acid functionality and may have similar chemical properties and reactivity.
Oxysulfinyl compounds: These compounds share the oxysulfinyl functionality and may have similar chemical properties and reactivity.
Methylimino compounds: These compounds share the methylimino functionality and may have similar chemical properties and reactivity.
Propriétés
Numéro CAS |
81877-64-7 |
|---|---|
Formule moléculaire |
C16H28N4O9S4 |
Poids moléculaire |
548.7 g/mol |
Nom IUPAC |
methyl (1Z)-N-[methyl-[2-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonyloxysulfinylamino]-3-prop-2-enoxypropyl]sulfinamoyl]oxycarbonyloxyethanimidothioate |
InChI |
InChI=1S/C16H28N4O9S4/c1-8-9-25-11-14(20(5)33(24)29-16(22)27-18-13(3)31-7)10-19(4)32(23)28-15(21)26-17-12(2)30-6/h8,14H,1,9-11H2,2-7H3/b17-12-,18-13- |
Clé InChI |
IBUQWJWERLQFLH-MZGHLJKDSA-N |
SMILES isomérique |
C/C(=N/OC(=O)OS(=O)N(C)CC(COCC=C)N(C)S(=O)OC(=O)O/N=C(/C)\SC)/SC |
SMILES canonique |
CC(=NOC(=O)OS(=O)N(C)CC(COCC=C)N(C)S(=O)OC(=O)ON=C(C)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


